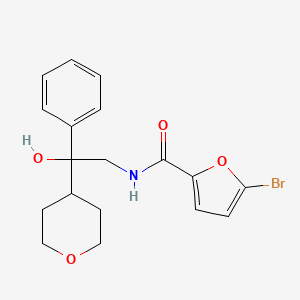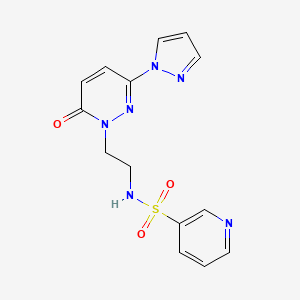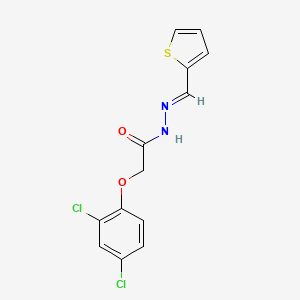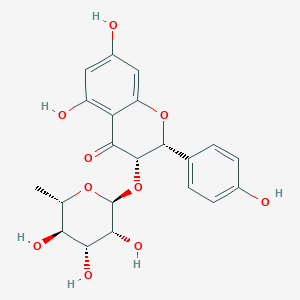![molecular formula C16H22N2O5 B3002283 ethyl 3-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate CAS No. 1427160-59-5](/img/structure/B3002283.png)
ethyl 3-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate is a chemical compound that is not directly described in the provided papers. However, the papers do discuss related compounds with similar functional groups and structures. For instance, ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate is a novel anti-juvenile hormone agent that has been synthesized and shown to induce symptoms of juvenile hormone deficiency in certain larvae . Although this compound is not the same as the one , it shares the ethyl benzoate moiety, which is a common feature in these types of molecules.
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions, as seen in the preparation of ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate, which required the introduction of an ethoxycarbonyl group on the benzene ring to achieve the desired biological activity . Similarly, the synthesis of ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate involved reactions between an acid chloride, ammonium thiocyanate, and an ethyl amino ester . These examples suggest that the synthesis of ethyl 3-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate would likely involve the coupling of a glycine derivative with a suitably protected amino group and an ethyl benzoate precursor.
Molecular Structure Analysis
The molecular structure of compounds similar to ethyl 3-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate has been characterized using various spectroscopic techniques, including IR, Raman, (1)H NMR, (13)C NMR, and X-ray diffraction . These methods provide detailed information about the geometric parameters such as bond lengths and angles, as well as the vibrational frequencies of the molecules. Theoretical calculations using methods like Hartree Fock and Density Functional Theory can complement experimental data, offering insights into the electronic properties such as HOMO and LUMO energies .
Chemical Reactions Analysis
The chemical reactivity of ethyl benzoate derivatives can be inferred from the studies on related compounds. For example, the presence of the ethoxycarbonyl group is crucial for the biological activity of the anti-juvenile hormone agent, suggesting that this moiety plays a key role in the compound's interaction with biological targets . The reactivity of the amino group in the ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate indicates that similar compounds could undergo reactions involving this functional group, such as acylation or coupling with other molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 3-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate can be extrapolated from the properties of related compounds. The solubility, melting point, and stability of the compound would be influenced by the presence of the tert-butoxycarbonyl and ethyl benzoate groups. The spectroscopic data from related compounds provide a basis for predicting the absorption characteristics and potential functional group interactions . The theoretical studies offer additional predictions about the compound's reactivity and stability based on molecular orbital energies .
Scientific Research Applications
Synthesis Applications
Orthogonally Protected Amino Acids Synthesis : Ethyl 3-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate is used in synthesizing orthogonally protected amino acids, such as in the synthesis of ethyl (3R,4S)- and (3S,4S)-4-[(benzyloxycarbonyl)amino]-5-[(tert-butyloxycarbonyl)amino]-3-hydroxypentanoates. These are crucial for edeine analogs synthesis (Czajgucki, Sowiński, & Andruszkiewicz, 2003).
Supramolecular Structures : The compound contributes to the formation of hydrogen-bonded supramolecular structures, as seen in certain substituted 4-pyrazolylbenzoates, indicating its role in complex molecular architecture (Portilla et al., 2007).
Asymmetric Synthesis : It plays a role in the asymmetric synthesis of α-amino acids, illustrating its utility in creating stereochemically complex molecules (Williams et al., 2003).
Biological Activity
Anti-Juvenile Hormone Agents : Ethyl 3-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate derivatives have been investigated for their anti-juvenile hormone activities, influencing the metamorphosis in insects such as silkworms (Kuwano, Fujita, Furuta, & Yamada, 2008).
Antimicrobial Polymers : Derivatives of this compound have been used in synthesizing polymers with antimicrobial properties against bacteria like Staphylococcus aureus (Waschinski & Tiller, 2005).
Synthesis of Protease Inhibitors : It's been utilized in the synthesis of specific amino acids for protease inhibitor assays, indicating its role in developing tools for biomedical research (Badalassi, Nguyen, Crotti, & Reymond, 2002).
Catalysis
- Efficient Catalyst in N-tert-Butoxycarbonylation : The compound is significant in catalysis, particularly in the N-tert-butoxycarbonylation of amines, which is a key process in organic synthesis (Heydari, Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007).
Mechanism of Action
Target of Action
Ethyl 3-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate, also known as ethyl 3-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]benzoate, is a complex organic compound. It’s known that the tert-butoxycarbonyl (boc) group is commonly used in synthetic organic chemistry as a protecting group for amines .
Mode of Action
The compound’s mode of action is primarily through its Boc group. The Boc group is introduced into a molecule to obtain chemoselectivity in a subsequent chemical reaction .
Biochemical Pathways
The compound is involved in reactions at the benzylic position, which include free radical bromination, nucleophilic substitution, and oxidation . The Boc group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions .
Result of Action
The primary result of the compound’s action is the protection of the amino group in organic compounds, allowing for selective bond formation while minimizing competing reactions with reactive functional groups . This makes it a valuable tool in synthetic organic chemistry.
Action Environment
The environment can significantly influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other reactive species can affect the compound’s reactivity and the efficiency of the Boc group’s protection and deprotection .
Future Directions
The future directions in the study of compounds like ethyl 3-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate could involve the development of novel room-temperature ionic liquids (RTILs) consisting of the 1-ethyl-3-methylimidazolium cation ([emim]) and the anions of commercially available tert-butyloxycarbonyl (Boc)-protected amino acids . This could expand the applicability of AAILs in organic synthesis .
properties
IUPAC Name |
ethyl 3-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c1-5-22-14(20)11-7-6-8-12(9-11)18-13(19)10-17-15(21)23-16(2,3)4/h6-9H,5,10H2,1-4H3,(H,17,21)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDQEAANNBBXMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)benzonitrile](/img/structure/B3002203.png)

![Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride](/img/no-structure.png)

methanone](/img/structure/B3002207.png)
![4-Bromo-[1,2,3]triazolo[1,5-A]pyridine](/img/structure/B3002208.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(furan-3-yl)ethyl)oxalamide](/img/structure/B3002214.png)





